molecular formula C28H28FN3O3 B2546235 3-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 933224-09-0

3-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

カタログ番号 B2546235
CAS番号: 933224-09-0
分子量: 473.548
InChIキー: JWTIXQUEOUMPDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one" is a complex molecule that may be related to various pharmacologically active compounds. The presence of a fluorophenyl group suggests potential activity in the central nervous system (CNS), as fluorine substitution is often used to enhance binding to CNS receptors or transporters . The furan moiety is a common feature in various bioactive compounds and can be involved in interactions with biological targets .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For instance, compounds with a furan ring have been synthesized using a starting material like 3,4-Difluoronirobenzene, indicating that the furan moiety can be introduced in later stages of the synthesis . Similarly, piperazine derivatives with a fluorophenyl group have been synthesized through electrophilic fluorination, which could be a relevant step in the synthesis of the compound . The synthesis of such complex molecules requires careful planning to ensure high yield and purity, minimizing side reactions and byproducts .

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophores, such as the piperazine ring, which is known to be a feature in many CNS-active agents . The presence of a 2-fluorophenyl group is significant, as it can affect the binding affinity to various receptors or transporters, such as the dopamine transporter (DAT) . The furan ring is another important structural element that can influence the compound's biological activity, possibly through ring-opening reactions that lead to conformationally mobile analogs .

Chemical Reactions Analysis

The compound likely undergoes typical organic reactions based on its functional groups. The piperazine ring can participate in nucleophilic substitution reactions, while the furan ring can undergo electrophilic aromatic substitution. The presence of a hydroxy group suggests potential for esterification or etherification reactions. The fluorine atom on the phenyl ring can influence the reactivity of the ring, making it more susceptible to nucleophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The presence of a hydroxy group suggests potential hydrogen bonding, which could affect solubility and boiling point. The fluorine atom could increase the lipophilicity of the compound, potentially enhancing its ability to cross the blood-brain barrier. The molecular weight, polarity, and steric factors of the substituents would also play a role in determining the compound's properties and its interaction with biological systems .

科学的研究の応用

Antidepressant and Antianxiety Activities

Kumar et al. (2017) synthesized a novel series of compounds, starting from 2-acetylfuran, which exhibited significant antidepressant and antianxiety activities evaluated through behavioral tests in albino mice. These compounds were designed to explore the therapeutic potential of furan derivatives in mental health disorders (Kumar et al., 2017).

Antipsychotic Potential

Raviña et al. (2000) prepared a series of butyrophenones that showed affinity for dopamine and serotonin receptors. These compounds were evaluated for their antipsychotic potential through various pharmacological assays, highlighting the importance of conformationally restricted structures in developing new therapeutic agents (Raviña et al., 2000).

Metabolic Studies

Lavrijsen et al. (1992) studied the metabolism of flunarizine in rats, dogs, and humans, providing insights into the biotransformation pathways and species-specific metabolic differences. This research is crucial for understanding the pharmacokinetics of therapeutic compounds (Lavrijsen et al., 1992).

Crystal Structure Analysis

Ullah and Stoeckli-Evans (2021) analyzed the crystal structure of a compound similar to the query, providing valuable information on its molecular conformation and interactions. This study aids in the understanding of structure-activity relationships critical for drug design (Ullah & Stoeckli-Evans, 2021).

PET Imaging for Neurological Applications

Kumata et al. (2015) developed a PET tracer for imaging fatty acid amide hydrolase in the brain, illustrating the use of fluorophenyl derivatives in neuroimaging to study neurodegenerative diseases (Kumata et al., 2015).

Synthesis and Bioactivity

Research by García et al. (2014) and Shakhmaev et al. (2016) explores the synthesis of novel compounds with potential bioactivity, including efforts to develop ligands for PET imaging of serotonin receptors and the catalyzed synthesis of flunarizine, respectively. These studies highlight the ongoing efforts to create more effective and selective therapeutic agents through chemical synthesis (García et al., 2014); (Shakhmaev et al., 2016).

特性

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]-phenylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3/c1-20-18-25(33)26(28(34)32(20)19-22-10-7-17-35-22)27(21-8-3-2-4-9-21)31-15-13-30(14-16-31)24-12-6-5-11-23(24)29/h2-12,17-18,27,33H,13-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTIXQUEOUMPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。